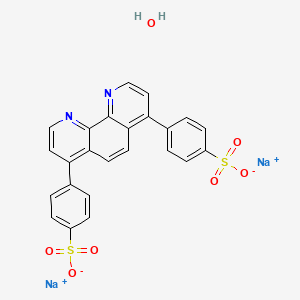

Sodium 4,4'-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Coordination Chemistry and Photophysical Properties

Compounds with phenanthroline ligands, similar to the structural components of Sodium 4,4'-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate, have been extensively studied for their metal-to-ligand charge transfer (MLCT) excited states. These studies primarily focus on cuprous bis-phenanthroline coordination compounds, which possess long-lived excited states at room temperature and show promise in photophysical applications due to their broad MLCT absorption and emission properties. Such compounds are pivotal in the development of light-emitting devices and sensors based on their unique photophysical behaviors (Scaltrito, D. V., Thompson, D., O'Callaghan, J. A., & Meyer, G., 2000).

Environmental and Energy Applications

In the realm of environmental and energy applications, sodium borohydride (NaBH4) has been identified as a potential hydrogen storage material. Research into the electrolytic production of NaBH4 from sodium metaborate (NaBO2) suggests a pathway for the development of more cost-effective hydrogen storage solutions. Although not directly related to this compound, the investigation into the molten anhydrous Na–B–O–H system underscores the importance of sodium-based compounds in energy storage technologies (Calabretta, D. L., & Davis, B., 2007).

Potential in Biomedical Research

While specific studies on this compound's applications in biomedical research were not found, related compounds have shown a range of biological activities. For instance, metal complexes with diclofenac (a well-known pharmaceutical compound) exhibit antibacterial and antifungal effects. This indicates that sodium-based coordination compounds could have potential applications in developing new antimicrobial agents or in studying the interaction between metal ions and biological molecules (Refat, M., Mohamed, G., Ibrahim, M., Killa, H., & Fetooh, H., 2014).

Mecanismo De Acción

While specific studies on SDBS’s applications in biomedical research were not found, related compounds have shown a range of biological activities. For instance, metal complexes with diclofenac (a well-known pharmaceutical compound) exhibit antibacterial and antifungal effects.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Sodium 4,4’-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate plays a crucial role in biochemical reactions, particularly in the formation of coordination complexes with metal ions. This compound interacts with enzymes, proteins, and other biomolecules through its phenanthroline moiety, which can chelate metal ions such as iron, copper, and zinc. These interactions are essential for various biochemical processes, including electron transfer, catalysis, and structural stabilization of biomolecules .

Cellular Effects

Sodium 4,4’-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate influences cellular functions by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound can affect the activity of metal-dependent enzymes, leading to alterations in metabolic pathways and cellular responses. For instance, it can inhibit or activate specific enzymes involved in oxidative stress responses, thereby impacting cell survival and function .

Molecular Mechanism

The molecular mechanism of action of sodium 4,4’-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate involves its ability to bind metal ions and form stable complexes. These complexes can interact with various biomolecules, leading to enzyme inhibition or activation, changes in gene expression, and modulation of cellular signaling pathways. The phenanthroline moiety of the compound is particularly effective in chelating metal ions, which is critical for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium 4,4’-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate can change over time due to its stability and degradation properties. The compound is generally stable at room temperature but may degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that the compound can have sustained effects on cellular functions, including prolonged enzyme inhibition and alterations in gene expression .

Dosage Effects in Animal Models

The effects of sodium 4,4’-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular responses without causing significant toxicity. At high doses, it may exhibit toxic effects, including oxidative stress, cellular damage, and adverse physiological responses. These dosage-dependent effects are critical for determining the safe and effective use of the compound in research and therapeutic applications .

Metabolic Pathways

Sodium 4,4’-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate is involved in various metabolic pathways, particularly those related to metal ion homeostasis and oxidative stress responses. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For example, it can modulate the activity of superoxide dismutase and catalase, enzymes that play key roles in detoxifying reactive oxygen species .

Transport and Distribution

Within cells and tissues, sodium 4,4’-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, such as the cytoplasm and mitochondria. The distribution of the compound is essential for its biochemical activity and effects on cellular functions .

Subcellular Localization

The subcellular localization of sodium 4,4’-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on enzyme activity and cellular metabolism. The specific localization of the compound is critical for its function and interaction with biomolecules .

Propiedades

IUPAC Name |

disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2O6S2.2Na.H2O/c27-33(28,29)17-5-1-15(2-6-17)19-11-13-25-23-21(19)9-10-22-20(12-14-26-24(22)23)16-3-7-18(8-4-16)34(30,31)32;;;/h1-14H,(H,27,28,29)(H,30,31,32);;;1H2/q;2*+1;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNPMHXHQCVXED-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2Na2O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-2-[(ethylamino)methyl]phenol](/img/structure/B1291511.png)

![2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile](/img/structure/B1291513.png)

![[2-(Dimethylamino)-4-pyridinyl]methanol](/img/structure/B1291514.png)

![Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate](/img/structure/B1291531.png)